silane CAS No. 84998-55-0](/img/structure/B14416372.png)
[(2-Bromophenyl)sulfanyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)sulfanylsilane is an organosilicon compound with the molecular formula C9H13BrSSi It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further bonded to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)sulfanylsilane typically involves the reaction of 2-bromothiophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Bromothiophenol+Trimethylsilyl chloride→(2-Bromophenyl)sulfanylsilane+HCl
Industrial Production Methods
Industrial production of (2-Bromophenyl)sulfanylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)sulfanylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl sulfides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
(2-Bromophenyl)sulfanylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)sulfanylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the sulfanyl group can be oxidized or participate in coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
(2-Bromophenyl)sulfanylsilane can be compared with other similar compounds, such as:
- (2-Chlorophenyl)sulfanylsilane
- (2-Fluorophenyl)sulfanylsilane
- (2-Iodophenyl)sulfanylsilane
Uniqueness
The uniqueness of (2-Bromophenyl)sulfanylsilane lies in its specific reactivity due to the presence of the bromine atom, which can be selectively substituted or involved in coupling reactions. This makes it a valuable compound for synthetic chemists looking to create complex molecules with precision.
Properties
CAS No. |
84998-55-0 |
|---|---|
Molecular Formula |
C9H13BrSSi |
Molecular Weight |
261.26 g/mol |
IUPAC Name |
(2-bromophenyl)sulfanyl-trimethylsilane |
InChI |
InChI=1S/C9H13BrSSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI Key |
PCUAXWMPHROFON-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


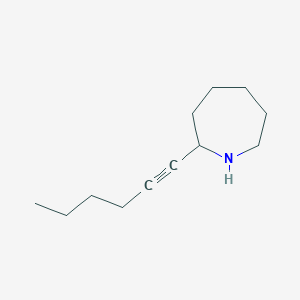
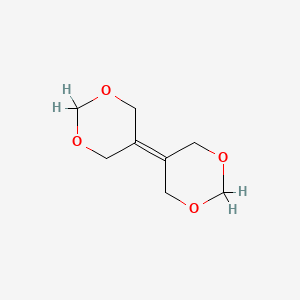

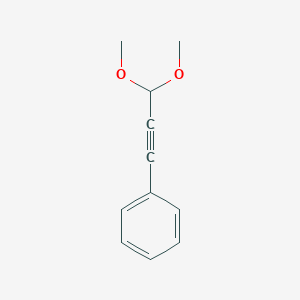
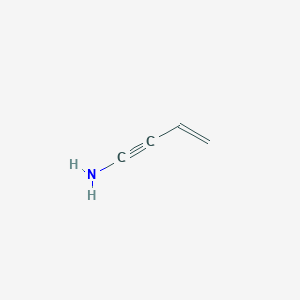

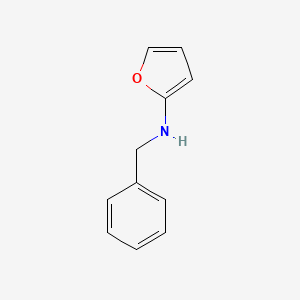
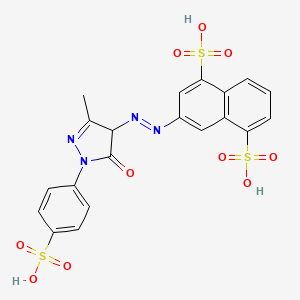
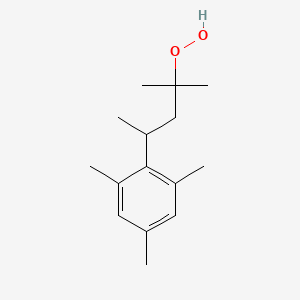
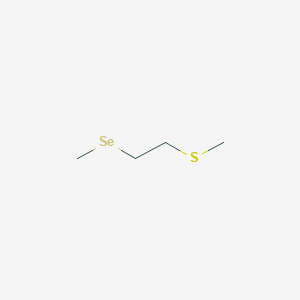
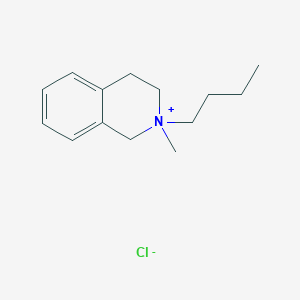
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)

![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
